molecular formula C3H5N3S2 B043264 2-Amino-5-(methylthio)-1,3,4-thiadiazole CAS No. 5319-77-7

2-Amino-5-(methylthio)-1,3,4-thiadiazole

Cat. No. B043264
CAS RN: 5319-77-7
M. Wt: 147.2 g/mol
InChI Key: PCLAZAJARAIGGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives often involves the condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by oxidative C-N and N-S bond formation facilitated by iodine in a metal-free, water-based process. This approach is valued for its environmental friendliness and the ability to achieve high yields under mild conditions. Notably, the synthesis processes demonstrate excellent substrate tolerance and scalability, making them suitable for industrial applications (Jatangi et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-(methylthio)-1,3,4-thiadiazole derivatives has been determined using crystallography and spectroscopic methods. These studies have revealed significant details about their geometric arrangement and bonding patterns. For example, the packing modes and hydrogen-bonding associations of methyl and ethyl derivatives of thiadiazoles have been compared, highlighting differences in their structural configurations and polymorphs (Lynch, 2001).

Chemical Reactions and Properties

2-Amino-5-(methylthio)-1,3,4-thiadiazoles undergo various chemical reactions, highlighting their reactivity and potential for functionalization. They can react with primary amines, hydrazines, and other compounds to yield diverse derivatives. These reactions are essential for synthesizing bi-heterocycles and other thiadiazole-based compounds, demonstrating the versatility of the thiadiazole moiety as a building block in organic synthesis (Molina et al., 1989).

Scientific Research Applications

  • Corrosion Inhibition :

  • Pharmaceutical Applications :

    • 2-Amino-1,3,4-thiadiazole derivatives have shown promising antimicrobial properties, suggesting their potential as scaffolds for pharmacologically active derivatives (Serban et al., 2018).
    • These compounds exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating their potential in treating various conditions (Lalezari et al., 1975).
    • Novel 1,3,4-thiadiazole derivatives have been studied for their potential antiviral activity against COVID-19 (Rashdan et al., 2021).
    • Some derivatives also exhibit promising antidepressant-anxiolytic activity and anticancer effects (Clerici et al., 2001; Juszczak et al., 2011; Juszczak et al., 2012).
  • Material Science and Chemistry :

    • 2-Methylthio-1,3,4-thiadiazolium cations are useful precursors for preparing 2-amino-1,3,4-thiadiazole derivatives and serve as dehydrating reagents of aldoximes (Molina et al., 1989).
    • The structural analysis of thiadiazole derivatives like 2-Amino-5-methyl-1,3,4-thiadiazole reveals similarities in their hydrogen-bonding associations despite differences in space groups (Lynch, 2001).

Safety And Hazards

The safety and hazards of “2-Amino-5-(methylthio)-1,3,4-thiadiazole” are not directly available. However, a related compound, 2-AMINO-5-(METHYLTHIO)BENZOTRIFLUORIDE, has a Material Safety Data Sheet (MSDS) available910.


Future Directions

The future directions of “2-Amino-5-(methylthio)-1,3,4-thiadiazole” are not directly available. However, 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research211. It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib2.


Please note that the information provided is based on the available data and may not be fully accurate or complete. Further research and studies are needed to gain a comprehensive understanding of “2-Amino-5-(methylthio)-1,3,4-thiadiazole”.


properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLAZAJARAIGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201249
Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(methylthio)-1,3,4-thiadiazole

CAS RN

5319-77-7
Record name 5-(Methylthio)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5319-77-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
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Record name 5319-77-7
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Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
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Record name 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
IS Al-Shibani, NKE Al-Yonis… - … National Journal of …, 2006 - injchemistry.uobabylon.edu.iq
Fifteen compounds of 2-amino-5-mercapto-1, 3, 4-thiadiazole derivatives were synthesized and classified into three groups A, B and C. Group A compounds were prepared by …
Number of citations: 3 injchemistry.uobabylon.edu.iq
C Ounalli, M Essid, G Bruno, S Abid, A Santoro… - Journal of Molecular …, 2021 - Elsevier
A new non-centrosymmetric Sb(III) halide complex with formula (C 3 H 6 N 3 S 2 ) 2 SbCl 5 (complex 1) has been synthesized by reaction between antimony trioxide (Sb 2 O 3 ) and 2-…
Number of citations: 1 www.sciencedirect.com
S Soudani, E Aubert, C Jelsch… - … Section E: Structure …, 2014 - scripts.iucr.org
The title salt, C3H6N3S2+·Cl−·H2O, crystallized with two organic cations, two chloride anions and two water molecules in the asymmetric unit. The methyl C atoms deviate from their …
Number of citations: 3 scripts.iucr.org
T Okabe, E Taniguchi, K Maekawa - 1973 - catalog.lib.kyushu-u.ac.jp
Method A: A mixture of 2-amino-l, 3, 4-thiadiazoles (0.015 mole)(Chubb and Nissenbaum, 1959), ethyl acetoacetate (0.017 mole), and TCB (25 ml) was heated at 150-160” for about 5 …
Number of citations: 14 catalog.lib.kyushu-u.ac.jp
C Ounalli, M Essid, G Bruno, S Abid, A Santoro… - Solid State …, 2020 - Elsevier
The new organic–inorganic hybrid zero-dimensional bismuth-chloride based compound: (C 3 H 6 N 3 S 2 ) 3 BiCl 6 , was synthesized by slow evaporation at room temperature. Single-…
Number of citations: 4 www.sciencedirect.com
N Balamurugapandian… - Journal of Advanced …, 2016 - jacsdirectory.com
Inhibitive action of four thiadiazole derivatives namely 2-amino-5-methyl-1, 3, 4-thiadiazole (AMTD), 2-amino-5-methylthio-1, 3, 4-thiadiazole (ATTD), 2-amino- 5-(4-tert-butyl)-1, 3, 4-…
Number of citations: 2 jacsdirectory.com
S Al Mekhlafi, H Alkadi, MIK El-Sayed - J. Chem. Pharm. Res, 2015 - researchgate.net
The major side effects associated with all currently available NSAIDS are gastrointestinal tract (GIT) hemorrhage and ulceration, due to inhibition of COX-1, which is responsible for …
Number of citations: 16 www.researchgate.net
XJ Raj, N Rajendran - Citeseer
The inhibiting effect of thiadiazole derivatives namely, 2-Amino-1, 3, 4-thiadiazole (ATD), 2-Amino-5-methyl-1, 3, 4-thiadiazole (AMTD) and 2-Amino-5-methylthio-1, 3, 4-thiadiazole (…
Number of citations: 5 citeseerx.ist.psu.edu
N Balamurugapandian… - Journal of Advanced …, 2016 - jacsdirectory.com
Inhibitive action of four thiadiazole derivatives namely 2-amino-5-methyl-1, 3, 4-thiadiazole (AMTD), 2-amino-5-methylthio-1, 3, 4-thiadiazole (ATTD), 2-amino-5-(4-tert-butyl)-1, 3, 4-…
Number of citations: 4 jacsdirectory.com
M Daci-Ajvazi, S Govori, S Omeragiq - Journal of Chemistry, 2011 - hindawi.com
By the action of 2-amino-5-methylthio-1,3,4-thiadiazole, 3-amino-5-methylisoxazole, 2-amino-6-fluorobenzothiazole, 2-amino-5-chloropyridine, respectively, on 4-chloro-2-oxo-2H-…
Number of citations: 6 www.hindawi.com

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